2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide
Description
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Properties
IUPAC Name |
N-benzyl-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-29-12-11-27-21(18-14-23-19-10-6-5-9-17(18)19)25-26-22(27)30-15-20(28)24-13-16-7-3-2-4-8-16/h2-10,14,23H,11-13,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWRQJJEPMKPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a complex organic compound that integrates multiple bioactive moieties, including an indole and a triazole. This unique structural arrangement suggests potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. The biological activities of this compound are largely attributed to its ability to interact with various molecular targets, influencing cellular processes.
Structural Characteristics
The molecular formula of this compound is C₁₉H₁₉N₅O₂S, with a molecular weight of approximately 395.45 g/mol. The compound features:
- Indole Moiety : Known for its role in numerous biological activities, including interactions with serotonin receptors.
- Triazole Ring : Recognized for its ability to inhibit various enzymes, particularly cytochrome P450, which is crucial in drug metabolism.
- Thioether Linkage : Enhances the compound's stability and biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : The compound has been tested against various cancer cell lines using the MTT assay. Results showed promising cytotoxic effects on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. The selectivity towards cancer cells was notable, with lower toxicity observed in normal fibroblast cells .
| Cell Line | EC50 (µM) |
|---|---|
| IGR39 (Melanoma) | 9.7 ± 1.6 |
| MDA-MB-231 (Breast) | 22.3 ± 2.5 |
| Panc-1 (Pancreatic) | 26.2 ± 1.0 |
The mechanism of action involves the interaction of the indole and triazole rings with specific molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses that inhibit cancer cell proliferation and migration .
Case Studies
Several studies have highlighted the biological activity of derivatives related to this compound:
- Hydrazone Derivatives : A series of hydrazone derivatives bearing triazole moieties were synthesized and tested for their anticancer properties. Compounds showed selective cytotoxicity against cancer cells while sparing normal cells .
- Microtubule Affinity Regulation : Hybrid compounds containing triazole rings have been reported as potent inhibitors of microtubule affinity-regulating kinase 4, showcasing their potential as anticancer agents .
Scientific Research Applications
Structural Characteristics
The compound incorporates several key structural elements:
- Indole Moiety : Known for its interactions with serotonin receptors and various biological activities.
- Triazole Ring : Recognized for its ability to inhibit cytochrome P450 enzymes, contributing to its pharmacological properties.
- Thioether Linkage : Enhances stability and bioactivity.
- Acetamide Group : Plays a crucial role in the compound's overall pharmacological profile.
Research indicates that compounds with similar structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds featuring indole and triazole moieties:
- In vitro studies have shown that related compounds exhibit effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. For instance, one study reported an IC50 value of 0.34 μM against MCF-7 cells for a structurally similar compound .
- The proposed mechanism involves binding to specific molecular targets, inducing apoptosis in cancer cells through pathways similar to those triggered by colchicine, disrupting tubulin polymerization.
Antibacterial Properties
The compound's structure suggests potential antibacterial activity against a range of pathogens:
- It has been tested against ESKAPE pathogens (known for antibiotic resistance) and demonstrated variable potency patterns. The presence of the triazole ring is particularly relevant as it has been associated with enhanced antibacterial effects .
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity and potential therapeutic applications of this compound:
Chemical Reactions Analysis
Thioether Group Reactivity
The sulfur atom in the thioether linkage (-S-) participates in oxidation and nucleophilic substitution reactions:
| Reaction Type | Conditions/Reagents | Products | Key Observations |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH | Sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) | Selective oxidation to sulfoxide at 0–5°C |
| Nucleophilic Substitution | Alkyl halides (R-X) in basic media | Thioalkyl derivatives | Ethanol/NaOH conditions yield 85–90% purity |
This group’s reactivity is critical for modifying the compound’s polarity and biological activity .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes cycloaddition and coordination reactions:
Cycloaddition with Alkynes
Under copper-catalyzed conditions, the triazole ring participates in Huisgen cycloaddition, forming fused heterocycles. For example:
textTriazole + Terminal alkyne → Triazolo[1,5-a]pyridine derivative
This reaction expands structural diversity for drug discovery applications .
Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or therapeutic properties.
Indole Moiety Modifications
The indole group undergoes electrophilic substitution:
Amide Group Hydrolysis
The benzylacetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 8h | 2-((5-(1H-Indol-3-yl)...)thio)acetic acid + Benzylamine | 78% |
| 2M NaOH, 60°C, 6h | Sodium salt of thioacetic acid + Benzyl alcohol | 82% |
Hydrolysis is utilized to study metabolite formation or modify pharmacokinetic properties .
Methoxyethyl Side-Chain Reactions
The 2-methoxyethyl substituent participates in:
-
Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> converts methoxy to hydroxyl, altering hydrogen-bonding capacity.
-
Ether Cleavage : HI/AcOH cleaves the ether bond, yielding ethylene glycol derivatives.
Comparative Reactivity of Structural Analogs
The table below compares reaction outcomes with structurally related compounds:
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| N-Benzyl-2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Thioether oxidation | Faster sulfone formation due to electron-donating methoxy groups |
| N-(4-Fluorophenyl)-2'-(2-methoxyethyl)spiro[cyclopentane-1,3'-isoquinoline] | Ether cleavage | Fluorine substituent reduces reaction rate by 40% compared to non-fluorinated analogs |
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of the triazole core, thiol group introduction, and benzylacetamide coupling . Critical parameters include:
- Reaction Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether bond formation .
- Catalysts: Triethylamine or Cs₂CO₃ optimizes coupling reactions .
- Temperature Control: Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity .
Advanced: How can conflicting data on reaction yields between studies be resolved?
Methodological Answer:
Yield discrepancies often arise from variations in:
- Reagent Stoichiometry: Excess thiolating agents (e.g., Lawesson’s reagent) may improve thioether formation but risk over-sulfurization .
- Workup Protocols: Rapid quenching vs. gradual cooling affects crystallization efficiency .
Resolution Strategy: - Replicate conditions from high-yield studies (e.g., 80°C, DMF, 1:1.2 molar ratio of triazole to benzylacetamide ).
- Use in-situ monitoring (TLC/HPLC) to identify intermediate degradation .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Key signatures include:
- Indole NH proton at δ 10.2–11.5 ppm .
- Triazole C=S carbon at δ 165–170 ppm .
- HRMS: Molecular ion [M+H]+ should match the theoretical mass (e.g., m/z 463.18) .
- IR: Thioamide C=S stretch at 650–750 cm⁻¹ .
Advanced: How to design a SAR study for optimizing anticancer activity?
Methodological Answer:
- Core Modifications:
- Replace 2-methoxyethyl with bulkier groups (e.g., cyclopropyl) to test steric effects on target binding .
- Substitute benzyl with fluorinated aryl groups to enhance lipophilicity .
- Biological Assays:
Basic: What stability challenges arise during storage?
Methodological Answer:
- Hydrolysis Risk: The thioamide bond degrades in acidic/basic conditions. Store at pH 6–7 in inert atmosphere .
- Light Sensitivity: Indole and triazole moieties photo-degrade. Use amber vials and -20°C storage .
Advanced: How to validate contradictory mechanistic hypotheses (e.g., apoptosis vs. kinase inhibition)?
Methodological Answer:
- Apoptosis Markers: Measure caspase-3/7 activation (fluorometric assay) and Annexin V staining .
- Kinase Profiling: Use a kinase panel (e.g., Eurofins DiscoverX) to identify primary targets .
- Gene Knockdown: CRISPR/Cas9 knockout of suspected targets (e.g., EGFR) to assess activity loss .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Anticancer: NCI-60 cell line panel with dose-response profiling (1–100 µM) .
- Antimicrobial: Broth microdilution against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
Basic: What computational tools predict metabolic liabilities?
Methodological Answer:
- CYP450 Metabolism: Use SwissADME to identify vulnerable sites (e.g., indole N-methylation) .
- Metabolite Prediction: GLORYx or ADMET Predictor for phase I/II metabolic pathways .
Advanced: How to optimize pharmacokinetics without compromising activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
